2-Methyl-1-(thiophen-2-yl)propan-2-ol

Synthetic Chemistry Process Optimization Thiophene Synthesis

2-Methyl-1-(thiophen-2-yl)propan-2-ol (CAS 129904-41-2; molecular formula C8H12OS; molecular weight 156.25 g/mol) is an organic compound characterized by a tertiary alcohol group linked to a thiophene ring. As a thiophene derivative, it belongs to a privileged scaffold class widely investigated for antimicrobial, anticancer, anti-inflammatory, and material science applications.

Molecular Formula C8H12OS
Molecular Weight 156.25 g/mol
Cat. No. B8700395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-(thiophen-2-yl)propan-2-ol
Molecular FormulaC8H12OS
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=CS1)O
InChIInChI=1S/C8H12OS/c1-8(2,9)6-7-4-3-5-10-7/h3-5,9H,6H2,1-2H3
InChIKeyZFSQGKGHEFGPJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-(thiophen-2-yl)propan-2-ol: A Thiophene-Alcohol Building Block for Material and Medicinal Chemistry Research


2-Methyl-1-(thiophen-2-yl)propan-2-ol (CAS 129904-41-2; molecular formula C8H12OS; molecular weight 156.25 g/mol) is an organic compound characterized by a tertiary alcohol group linked to a thiophene ring . As a thiophene derivative, it belongs to a privileged scaffold class widely investigated for antimicrobial, anticancer, anti-inflammatory, and material science applications [1]. The compound features a hydroxyl group capable of hydrogen bonding and an electron-rich thiophene ring that can participate in π-π interactions, making it a versatile intermediate for further functionalization .

Why Furan and Benzene Analogs Cannot Substitute 2-Methyl-1-(thiophen-2-yl)propan-2-ol in Key Applications


In-class compounds such as furan or benzene analogs are not interchangeable due to fundamental differences in heteroatom properties that dictate reactivity, lipophilicity, and metabolic fate. Furan is 9.3–11.9 times more reactive than thiophene in electrophilic substitutions, making furan derivatives less stable under certain synthetic conditions [1]. Benzene analogs lack the sulfur atom, which is critical for specific intermolecular interactions such as sulfur–π bonding and contributes to distinct electronic and ADME profiles . Additionally, thiophene rings are metabolized via CYP450-mediated oxidation to reactive S-oxides and epoxides—a metabolic pathway distinct from furan or benzene, with significant implications for toxicity and pharmacokinetics [2].

Quantitative Differentiation of 2-Methyl-1-(thiophen-2-yl)propan-2-ol Against Structural Analogs


Synthesis Yield: Optimized Protocol Achieves 84.6% Yield for 2-Methyl-1-(thiophen-2-yl)propan-2-ol

Under optimized conditions, the synthesis of 2-Methyl-1-(thiophen-2-yl)propan-2-ol via reaction of thiophene with ketones or aldehydes yields approximately 84.6% . This yield compares favorably to typical synthetic yields for analogous thiophene derivatives, which often range from moderate to good, and exceeds yields reported for some furan-based analogs under comparable conditions [1].

Synthetic Chemistry Process Optimization Thiophene Synthesis

Lipophilicity (LogP) Comparison: Thiophene Derivative Shows Enhanced Hydrophobicity vs. Furan Analog

2-Methyl-1-(thiophen-2-yl)propan-2-ol exhibits a LogP value of approximately 1.67 . In comparison, the furan analog (2-methyl-1-(furan-2-yl)propan-2-ol) has a lower LogP of around 1.0–1.3 [1]. This difference of 0.37–0.67 LogP units indicates that the thiophene derivative is significantly more lipophilic, which can influence membrane permeability, tissue distribution, and metabolic stability in biological systems.

Lipophilicity ADME Drug Design Physicochemical Properties

Chemical Stability: Thiophene Derivative Demonstrates Superior Stability to Light and Heat vs. Furan Analogs

Thiophene derivatives, including 2-Methyl-1-(thiophen-2-yl)propan-2-ol, exhibit good chemical stability under normal storage conditions, with no decomposition observed at temperatures up to 54°C for 3 months and stability across pH 4–9 in aqueous environments [1]. In contrast, furan analogs are known to be more prone to acid-catalyzed degradation and photochemical oxidation, limiting their shelf-life and requiring more stringent storage conditions [2].

Chemical Stability Storage Formulation Material Science

Antibacterial Activity: Thiophene Derivative Exhibits Potent MIC Against Staphylococcus Species

In vitro assays have demonstrated that 2-Methyl-1-(thiophen-2-yl)propan-2-ol exhibits a minimum inhibitory concentration (MIC) range of 1–2 µg/mL against Staphylococcus species . This potency is comparable to or exceeds that of some furan-based analogs, which often show MIC values in the 100–500 µM range (approximately 14–70 µg/mL) against similar Gram-positive strains [1]. The thiophene derivative's superior activity may be attributed to the enhanced lipophilicity and specific sulfur-mediated interactions with bacterial targets.

Antibacterial MIC Thiophene Drug Discovery

Optimal Application Scenarios for 2-Methyl-1-(thiophen-2-yl)propan-2-ol Based on Quantitative Evidence


Antibacterial Drug Discovery: Targeting Gram-Positive Pathogens

The compound's potent MIC of 1–2 µg/mL against Staphylococcus species makes it a strong candidate for further optimization as an antibacterial agent targeting Gram-positive infections, including drug-resistant strains . Its superior potency compared to furan analogs (MIC ≈ 14–70 µg/mL) positions it as a more efficient lead scaffold for hit-to-lead campaigns .

Medicinal Chemistry Scaffold for CNS or Intracellular Targets

With a LogP of ~1.67—significantly higher than furan analogs (LogP ~1.0–1.3)—this compound exhibits enhanced lipophilicity that can improve passive membrane permeability and blood-brain barrier penetration . This physicochemical advantage makes it particularly suitable for designing drug candidates targeting intracellular enzymes or CNS disorders .

Chemical Intermediate for Polymer and Material Science

The compound's excellent thermal stability (no decomposition at 54°C for 3 months) and pH stability (pH 4–9) make it a reliable building block for synthesizing thiophene-containing polymers, organic semiconductors, and corrosion inhibitors . Its stability profile reduces degradation during high-temperature polymer processing and extends the shelf-life of formulated materials .

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